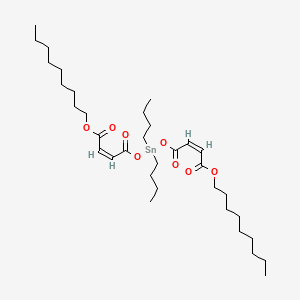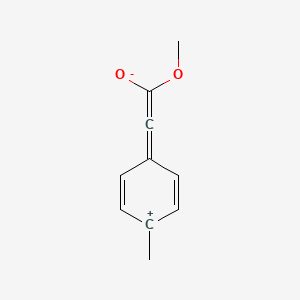
(1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate typically involves multi-step organic reactions. The starting materials often include 1-methyl-2,5-dihydropyrrole, cyclopentene, and phenylacetic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione
- 1H-pyrrol-2-ylmethylene compounds
Uniqueness
(1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and participate in various chemical reactions, making it valuable for diverse scientific research applications.
Properties
CAS No. |
101756-58-5 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(1-methyl-2,5-dihydropyrrol-2-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H23NO3/c1-20-13-7-12-17(20)14-23-18(21)19(22,16-10-5-6-11-16)15-8-3-2-4-9-15/h2-4,7-10,12,17,22H,5-6,11,13-14H2,1H3 |
InChI Key |
RWTLYBHKSFYKKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CC1COC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





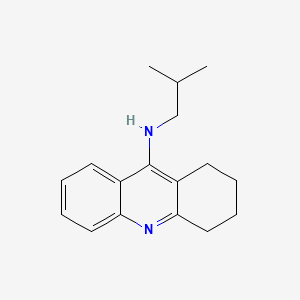



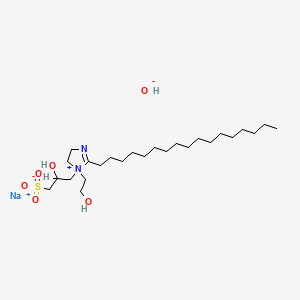


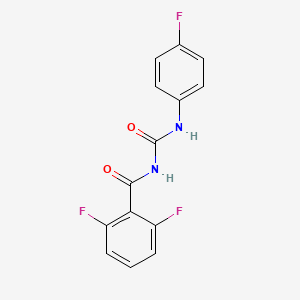
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
